8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, also known as MMPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPIP belongs to the class of compounds known as allosteric modulators, which are compounds that can bind to a specific site on a protein, altering its activity without directly interacting with the protein's active site.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to interfere with cell growth, apoptosis, and angiogenesis makes them promising candidates for cancer therapy . Researchers have explored the synthesis of novel indole-based compounds to target specific cancer cell lines.
Antitubercular Activity
Indole derivatives have been investigated for their efficacy against Mycobacterium tuberculosis (MTB). Researchers have synthesized related compounds and evaluated their activity against dormant and active MTB strains . The compound’s unique structure may contribute to its antitubercular effects.
Nicotinic Acetylcholine Receptor Ligands
The pyridine component in the compound suggests potential interactions with nicotinic acetylcholine receptors. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Investigating the compound’s binding affinity and selectivity could lead to novel therapeutic agents.
If you’d like more detailed information on any specific application, feel free to ask! 😊
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the compound might undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in carbon–carbon bond-forming reactions, such as suzuki–miyaura coupling . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds.
Result of Action
The compound might contribute to the formation of complex organic compounds through suzuki–miyaura coupling .
properties
IUPAC Name |
8-methoxy-2-oxo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-19-6-2-4-16-12-18(23(29)31-20(16)19)21(27)25-13-15-7-10-26(11-8-15)22(28)17-5-3-9-24-14-17/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOLPHNYSQOPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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